molecular formula C10H19NO4 B6257688 (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid CAS No. 18934-66-2

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid

Cat. No.: B6257688
CAS No.: 18934-66-2
M. Wt: 217.26 g/mol
InChI Key: FQROXDSJFXVSJU-QMMMGPOBSA-N
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Description

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group followed by the introduction of the propan-2-yloxycarbonyl group. One common method involves the use of N-protected amino acids, which are then subjected to esterification reactions under mild conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propan-2-yloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: A simpler amino acid derivative with similar structural features.

    (2S)-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid: Another derivative with a slightly different carbon chain length.

Properties

CAS No.

18934-66-2

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid

InChI

InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1

InChI Key

FQROXDSJFXVSJU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)C

Purity

95

Origin of Product

United States

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